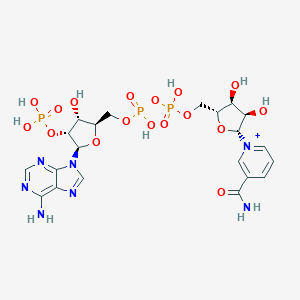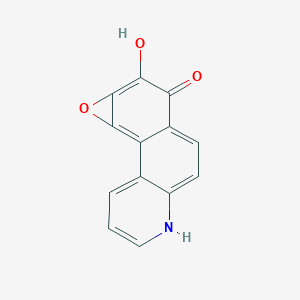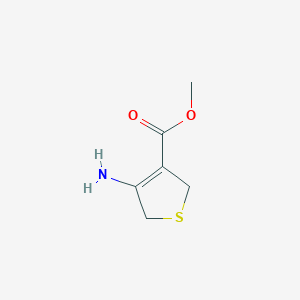
8-Bromo-2-tetralone
概述
描述
8-Bromo-2-tetralone, with the chemical formula C10H9BrO and CAS registry number 117294-21-0, is a yellow crystalline solid characterized by its bromine functional group attached to a tetralone ring . This compound is known for its applications in various chemical processes and is commonly used as a building block in the synthesis of pharmaceuticals and organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
8-Bromo-2-tetralone can be synthesized through several methods. One common method involves the cyclization reaction of O-bromophenylacetic acid and 2-bromophenylacetyl chloride . Another method includes the hydroboration of 6-bromo-1-tetralone, followed by dehydration in the presence of p-toluenesulfonic acid, epoxidation with m-chloroperbenzoic acid, and epoxide ring-opening reaction with boron trifluoride-ethyl ether .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-efficiency, high-yield, and low-cost methods. These methods ensure the conversion of starting materials into the desired product with high purity and stable yields .
化学反应分析
Types of Reactions
8-Bromo-2-tetralone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can produce 8-bromo-2-tetralol, a key intermediate for the synthesis of other compounds.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
Major products formed from these reactions include 8-bromo-2-tetralol, various ketone derivatives, and substituted tetralone compounds .
科学研究应用
8-Bromo-2-tetralone is an important intermediate for the synthesis of selective 5-HT6 receptor antagonists, which have potential therapeutic effects on central nervous system disorders such as Parkinson’s disease . It is also used in the synthesis of antidepressant molecules and other pharmaceuticals . Additionally, this compound is utilized in organic synthesis and as a building block for various chemical processes .
作用机制
The mechanism of action of 8-Bromo-2-tetralone involves its interaction with specific molecular targets and pathways. For instance, it acts as an intermediate in the synthesis of selective 5-HT6 receptor antagonists, which modulate serotonin receptors in the central nervous system . This modulation can lead to therapeutic effects in treating neurological disorders .
相似化合物的比较
Similar Compounds
Compounds similar to 8-Bromo-2-tetralone include:
- 6-Bromo-2-tetralone
- 7-Bromo-2-tetralone
- 5-Methoxyl-8-bromo-2-tetralone
Uniqueness
This compound is unique due to its specific bromine substitution at the 8th position of the tetralone ring, which imparts distinct chemical properties and reactivity compared to other brominated tetralone compounds . This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
属性
IUPAC Name |
8-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVGLMABSFMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399749 | |
| Record name | 8-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117294-21-0 | |
| Record name | 8-BROMO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-Bromo-2-tetralone in pharmaceutical research?
A: this compound serves as a crucial building block in synthesizing various ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes. [, ] These compounds exhibit promising antagonistic activity at the 5-HT1A receptor. [, ] This receptor subtype is implicated in various neurological and psychological processes, making these compounds potentially valuable for treating conditions like sexual dysfunction, anxiety, and depression. [, ]
Q2: Can you describe the initial steps involved in using this compound to synthesize these pharmaceutical compounds?
A: One approach involves reacting this compound with optically active p-nitrofenethylamine. [] This reaction leads to the formation of a key intermediate, which can be further modified to introduce desired substituents on the tetralin ring system. [] Researchers can control the stereochemistry of the final products by employing optically active starting materials, which is crucial for optimizing their biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)











